tert-Butyl(dimethyl){[3-(trimethylstannyl)but-3-en-1-yl]oxy}silane

Catalog No.
S12404143
CAS No.
89045-22-7
M.F
C13H30OSiSn
M. Wt
349.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl(dimethyl){[3-(trimethylstannyl)but-3-en...

CAS Number

89045-22-7

Product Name

tert-Butyl(dimethyl){[3-(trimethylstannyl)but-3-en-1-yl]oxy}silane

IUPAC Name

tert-butyl-dimethyl-(3-trimethylstannylbut-3-enoxy)silane

Molecular Formula

C13H30OSiSn

Molecular Weight

349.17 g/mol

InChI

InChI=1S/C10H21OSi.3CH3.Sn/c1-7-8-9-11-12(5,6)10(2,3)4;;;;/h1,8-9H2,2-6H3;3*1H3;

InChI Key

VWVJEIOMUGEYEE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCC(=C)[Sn](C)(C)C

tert-Butyl(dimethyl){[3-(trimethylstannyl)but-3-en-1-yl]oxy}silane is a silane compound that features a tert-butyl group and a trimethylstannyl moiety attached to a butenyl chain. This compound is characterized by its unique siloxane structure, which combines both organic and inorganic functionalities, making it versatile for various applications in organic synthesis and materials science. The presence of the trimethylstannyl group enhances its reactivity and potential applications in organometallic chemistry.

The reactivity of tert-Butyl(dimethyl){[3-(trimethylstannyl)but-3-en-1-yl]oxy}silane can be attributed to the presence of the trimethylstannyl group, which can participate in nucleophilic substitution reactions. Additionally, the silane functionality allows for hydrolysis reactions, leading to the formation of silanol derivatives. The compound can also undergo coupling reactions with various electrophiles due to the unsaturated carbon chain, enabling further functionalization.

While specific biological activity data for tert-Butyl(dimethyl){[3-(trimethylstannyl)but-3-en-1-yl]oxy}silane is limited, compounds with similar structures often exhibit interesting biological properties. For instance, silanes are known to have antimicrobial and antifungal activities, which could be relevant for this compound as well. The trimethylstannyl group may also influence biological interactions, as organotin compounds have been studied for their potential cytotoxic effects.

The synthesis of tert-Butyl(dimethyl){[3-(trimethylstannyl)but-3-en-1-yl]oxy}silane typically involves several steps:

  • Preparation of the Butenyl Chain: The butenyl moiety can be synthesized through standard organic reactions such as elimination or coupling methods.
  • Introduction of Trimethylstannyl Group: This can be achieved through stannylation reactions using trimethylstannyl chloride or similar reagents.
  • Silane Formation: Finally, the tert-butyl(dimethyl)silyl group can be introduced via hydrosilylation or other silane coupling reactions.

Each step requires careful optimization of reaction conditions to achieve high yields and purity.

tert-Butyl(dimethyl){[3-(trimethylstannyl)but-3-en-1-yl]oxy}silane finds applications in:

  • Organic Synthesis: As a reagent in various synthetic pathways due to its reactive functional groups.
  • Materials Science: In the development of hybrid materials that combine organic and inorganic components.
  • Pharmaceutical Chemistry: Potential use in drug development due to its unique structural properties.

Interaction studies involving tert-Butyl(dimethyl){[3-(trimethylstannyl)but-3-en-1-yl]oxy}silane focus on its behavior in biological systems and its reactivity with other compounds. Research indicates that organosilicon compounds can interact with biomolecules, influencing cellular processes. Further studies are needed to elucidate the specific interactions of this compound with proteins or nucleic acids.

Several compounds share structural features with tert-Butyl(dimethyl){[3-(trimethylstannyl)but-3-en-1-yl]oxy}silane. Here are some notable examples:

Compound NameStructure FeaturesUnique Characteristics
tert-butyldimethylsilanolSilanol groupExhibits different reactivity due to hydroxyl functionality
3-(tert-butyldimethylsilyloxy)propionaldehydeAldehyde functionalityUsed in organic synthesis as an intermediate
(2S)-3-{[tert-butyl(dimethyl)silyl]oxy}-2-methylpropan-1-olChiral centerImportant in biochemical research as a chiral reagent

These compounds highlight the versatility of silanes and their derivatives in synthetic chemistry while showcasing the unique aspects of tert-Butyl(dimethyl){[3-(trimethylstannyl)but-3-en-1-yl]oxy}silane due to its combination of stannyl and siloxane functionalities.

Hydrogen Bond Acceptor Count

1

Exact Mass

350.108795 g/mol

Monoisotopic Mass

350.108795 g/mol

Heavy Atom Count

16

Dates

Modify: 2024-08-09

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